3-Cyclohexene-1-methanol, 6-methyl-, acetate
Overview
Description
3-Cyclohexene-1-methanol, 6-methyl-, acetate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring a methanol group and a methyl group attached to the cyclohexene ring, with an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 6-methyl-, acetate typically involves the esterification of 3-Cyclohexene-1-methanol, 6-methyl- with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[ \text{3-Cyclohexene-1-methanol, 6-methyl-} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol, 6-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-Cyclohexene-1-methanol, 6-methyl-.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-methanol, 6-methyl-, acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-methanol: Lacks the acetate ester group but shares the cyclohexene and methanol structure.
6-Methyl-3-cyclohexene-1-methanol: Similar structure but without the acetate ester.
Cyclohexene, 3-methyl-6-(1-methylethyl)-: A related compound with different substituents on the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-methanol, 6-methyl-, acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(6-methylcyclohex-3-en-1-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-4,8,10H,5-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXAGHIOGSYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990498 | |
Record name | (6-Methylcyclohex-3-en-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-14-4 | |
Record name | 3-Cyclohexene-1-methanol, 6-methyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Methylcyclohex-3-en-1-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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